![molecular formula C9H14ClN3 B2815696 4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride CAS No. 2411634-88-1](/img/structure/B2815696.png)
4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride
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Overview
Description
The compound “4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .Chemical Reactions Analysis
The reactivity of “4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride” would likely depend on the specific substituents present on the pyrrolidine and pyridine rings. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom or any substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride” would depend on the specific structure of the compound. Pyrrolidine itself is a colorless liquid that is miscible with water and most organic solvents .Scientific Research Applications
Pyrrole and Pyrrolidine Derivatives in Synthesis
- Pyrrole derivatives, including pyrrolidines, play a critical role in the synthesis of complex biological molecules, such as heme and chlorophyll. These compounds are prepared via condensation reactions involving amines and carbonyl-containing compounds. Polypyrroles, noted for their stable and electrically conducting films, along with pyrrolidinones, used as intermediates and solvents, are examples of the broad utility of these derivatives in various scientific applications (Anderson & Liu, 2000).
Catalytic Applications
- The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives through three-component reactions highlights the versatility of pyrrolidine derivatives in organic synthesis. These reactions are stabilized by intramolecular hydrogen bonds and have been detailed through computational studies, indicating a potential area of research for compounds like 4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride (Nguyen et al., 2022).
Organocatalysis
- Hydroxyproline-derived amino acids and amino amides, similar in structure to pyrrolidine derivatives, have been used as organocatalysts for asymmetric reactions. This demonstrates the potential application of pyrrolidine derivatives in green chemistry and technology, particularly in asymmetric synthesis and catalysis (Zlotin, 2015).
Novel Synthetic Methods
- A novel synthetic method involving 4-(Pyrrolidin-1-yl)pyridine-catalyzed deconjugative esterification showcases the catalytic use of pyrrolidine derivatives. This method underscores the importance of pyrrolidine structures in facilitating complex organic transformations, which could be relevant for exploring the utility of 4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride in similar contexts (Sano et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-pyrrolidin-3-ylpyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c10-9-5-7(2-4-12-9)8-1-3-11-6-8;/h2,4-5,8,11H,1,3,6H2,(H2,10,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYIRVFGKFOQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=NC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride |
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